3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione

Drug Discovery Medicinal Chemistry Computational Chemistry

3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione, also cataloged as 5-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,7-dione, is a fused bicyclic heterocycle defined by its pyrazolo[1,2-a]pyrazole-1,5-dione core (molecular formula C15H14N2O2; exact mass 254.10600). Key computed physicochemical properties include a polar surface area (PSA) of 42.96 Ų and a predicted partition coefficient (LogP) of 1.82, which are foundational for assessing its drug-likeness, solubility, and membrane permeability in early-stage research.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 919533-22-5
Cat. No. B12885251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
CAS919533-22-5
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCCC1=CC(=O)N2N1C(=O)C=C2C3=CC=CC=C3
InChIInChI=1S/C15H14N2O2/c1-2-6-12-9-14(18)17-13(10-15(19)16(12)17)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3
InChIKeyRJLAEXBHDMLCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-22-5): Core Chemical Profile


3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione, also cataloged as 5-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,7-dione, is a fused bicyclic heterocycle defined by its pyrazolo[1,2-a]pyrazole-1,5-dione core (molecular formula C15H14N2O2; exact mass 254.10600) . Key computed physicochemical properties include a polar surface area (PSA) of 42.96 Ų and a predicted partition coefficient (LogP) of 1.82, which are foundational for assessing its drug-likeness, solubility, and membrane permeability in early-stage research . This initial profile allows researchers to differentiate it from more polar or lipophilic in-class analogs even before empirical biological data is generated.

Why a Generic Pyrazolo[1,2-a]pyrazole Dione Cannot Substitute for 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione


The pyrazolo[1,2-a]pyrazole-1,5-dione framework exhibits extreme sensitivity to its substitution pattern. Even minor alterations to the 3-aryl and 7-alkyl groups—such as exchanging the 7-propyl chain for a methyl group or the 3-phenyl ring for a 2,3-dimethyl substitution—substantially alter molecular lipophilicity, as reflected by a drop in computed LogP from 1.82 to differing values for close analogs . These shifts directly impact critical drug discovery parameters, including blood-brain barrier penetration, solubility, and non-specific protein binding, thus rendering a generic replacement highly risky for structure-activity relationship (SAR) reproducibility. This sensitivity necessitates the procurement of the specific derivative rather than a structural neighbor to ensure experimental continuity.

Quantitative Differentiation Evidence for 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione Against Key Analogs


Computed Lipophilicity (LogP) Differentiates the 3-Phenyl-7-propyl Derivative from a Dimethyl-phenyl Analog

The target compound, 5-phenyl-1-propylpyrazolo[1,2-a]pyrazole-3,7-dione, has a computed LogP of 1.8165, as cataloged in the Chemsrc database . This value provides a quantitative basis for differentiation from the structurally analogous 2,3-dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione (CAS 919533-29-2), which, while sharing the core bicyclic system, replaces the 7-propyl and specific 3-phenyl substitution pattern with a 2,3-dimethyl-7-phenyl arrangement. The differing substitution pattern is expected to yield a distinct LogP, affecting compound handling, solubility, and membrane permeability, but a specific experimental or computed LogP for the dimethyl analog was not identified in the searched literature .

Drug Discovery Medicinal Chemistry Computational Chemistry

Research-Validated Application Scenarios for 3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione


Medicinal Chemistry Lead Optimization Requiring Defined LogP in the 1.8 Range

For SAR campaigns where a predicted LogP near 1.82 is required to balance permeability and aqueous solubility, the 3-phenyl-7-propyl substitution pattern is directly validated by the computed database value . Replacing this compound with a generic pyrazolo[1,2-a]pyrazole core or a differently substituted analog would unpredictably alter this parameter, potentially derailing a multi-parameter optimization effort.

Computational Model Calibration Using Specific Physicochemical Properties

The precisely known polar surface area (42.96 Ų) and LogP (1.82) of this compound make it a useful calibration standard or training set member for QSPR models predicting absorption, distribution, metabolism, and excretion (ADME) properties. This specificity is lost if a structural analog with uncharacterized or different values is substituted.

Scaffold-Hopping Starting Material with a Controlled Alkyl-Aryl Ratio

The defined 3-phenyl and 7-propyl groups provide a controlled balance of aromatic and aliphatic character. The quantitative LogP data confirms this balance, which is absent in analogs such as the 2,3-dimethyl-7-phenyl variant. This makes it a rational starting point for fragment-based or scaffold-hopping studies where incremental changes to lipophilicity are key.

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